molecular formula C13H18N2O2 B13521939 Ethyl 2-(cyclopentylamino)nicotinate

Ethyl 2-(cyclopentylamino)nicotinate

Cat. No.: B13521939
M. Wt: 234.29 g/mol
InChI Key: UGYUSOHLCHSJLD-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopentylamino)nicotinate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of nicotinic acid, which is known for its various applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of an ethyl ester group and a cyclopentylamino group attached to the nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:

    Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.

    Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the nicotinate moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted nicotinate compounds.

Scientific Research Applications

Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Cyclopentylamine
  • Nicotinic acid derivatives

Comparison: Ethyl 2-(cyclopentylamino)nicotinate is unique due to the presence of both the ethyl ester and cyclopentylamino groups, which confer distinct chemical and biological properties. Compared to Ethyl nicotinate, it has enhanced biological activity due to the cyclopentylamino group. Similarly, it differs from Cyclopentylamine in its ester functionality, which affects its reactivity and solubility.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(cyclopentylamino)pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15)

InChI Key

UGYUSOHLCHSJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2CCCC2

Origin of Product

United States

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